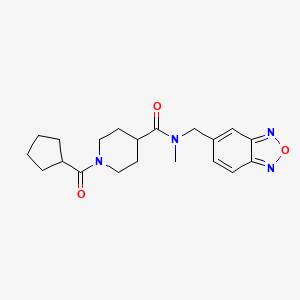

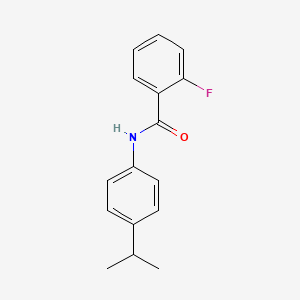

![molecular formula C20H22N6O B5627584 2-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5627584.png)

2-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"2-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine" is a chemical compound that has garnered attention in scientific research for its unique chemical structure and potential for various applications. This compound belongs to the broader class of imidazo[1,2-a]pyrimidine derivatives, recognized for their wide-ranging chemical and biological activities.

Synthesis Analysis

Research on imidazo[1,2-a]pyrimidine derivatives, including the compound of interest, involves innovative synthetic approaches. One method involves Cu-catalyzed aerobic oxidative conditions using ethyl tertiary amines as carbon sources, presenting a novel activation mode of ethyl tertiary amines with selective cleavage of C-C and C-N bonds (Rao et al., 2017). Another approach utilizes iodine-mediated intramolecular cyclization, offering a metal-free method for constructing variably substituted imidazo[1,2-a]pyridine derivatives (Pandey et al., 2016).

Molecular Structure Analysis

The molecular structure and self-association properties of imidazo[1,2-a]pyrimidine derivatives have been studied, revealing insights into their vaporization enthalpies and crystal structure. These studies contribute to understanding the compound's stability and potential for self-association, which is crucial for its chemical behavior and reactivity (Lipkind et al., 2011).

Chemical Reactions and Properties

Palladium-catalyzed regioselective arylation has been applied to imidazo[1,2-a]pyrimidine, enabling efficient synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle (Li et al., 2003). This method highlights the compound's versatile reactivity and potential for structural diversification.

Physical Properties Analysis

The physical properties, including vaporization enthalpies, of imidazo[1,2-a]pyrimidine and related compounds have been measured, providing insight into their thermodynamic behavior and stability. These properties are essential for understanding the compound's applications and handling requirements (Lipkind et al., 2011).

Chemical Properties Analysis

Systematic structure modifications of imidazo[1,2-a]pyrimidine derivatives have been explored to reduce metabolism mediated by aldehyde oxidase, revealing strategies to avoid AO-mediated oxidation and enhance stability (Linton et al., 2011). This research indicates the potential for chemical modifications to optimize the compound's chemical properties for specific applications.

Propriétés

IUPAC Name |

imidazo[1,2-a]pyrimidin-2-yl-[(1S,5R)-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c27-19(18-14-25-9-3-8-22-20(25)23-18)26-11-15-5-6-17(26)13-24(10-15)12-16-4-1-2-7-21-16/h1-4,7-9,14-15,17H,5-6,10-13H2/t15-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKJMDDRASBRRQ-DOTOQJQBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2C(=O)C3=CN4C=CC=NC4=N3)CC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CN4C=CC=NC4=N3)CC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[1-(methylsulfonyl)piperidin-4-yl]oxy}benzoyl)thiomorpholine](/img/structure/B5627501.png)

![2-(dimethylamino)-N,4-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5627505.png)

![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5627533.png)

![ethyl 4-[(2-phenylvinyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5627550.png)

![8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5627562.png)

![4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5627566.png)

![(4S)-4-(methoxymethyl)-1-[(2-methoxyphenyl)sulfonyl]-3,3-dimethyl-4-piperidinol](/img/structure/B5627568.png)

![4-[3-(1H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5627572.png)

![3-methyl-5-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5627595.png)